molecular formula C12H20ClN5 B12223187 N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12223187
M. Wt: 269.77 g/mol
InChI Key: URDCGOYFJQRORN-UHFFFAOYSA-N
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Description

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring a methylene bridge (-CH2-) connecting two pyrazole rings. The first pyrazole is substituted at position 1 with a sec-butyl group and at position 5 with the methylene-linked amine. The second pyrazole is substituted at position 1 with a methyl group and at position 3 with the amine group. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-10(2)17-11(5-7-14-17)9-13-12-6-8-16(3)15-12;/h5-8,10H,4,9H2,1-3H3,(H,13,15);1H

InChI Key

URDCGOYFJQRORN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-sec-butyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s key differentiator is the sec-butyl group and the methylene-bridged bis-pyrazole framework. Below is a comparison with similar pyrazole-based amines:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Features Reference
N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine 1-sec-butyl, methylene bridge, 1-methyl C12H19N5 233.32 Bis-pyrazole, branched alkyl chain
1-(Sec-butyl)-3-methyl-1H-pyrazol-5-amine 1-sec-butyl, 3-methyl C8H15N3 153.22 Mono-pyrazole, simpler alkylation
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine 1,5-dimethyl, methylene bridge, 1-methyl C10H15N5 205.26 Bis-pyrazole, linear alkyl substituents
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1-methyl, 3-pyridinyl, N-ethyl C10H13N5 203.24 Pyridine hybrid, ethylamine side chain
1-Methyl-1H-pyrazol-3-amine 1-methyl C4H7N3 97.11 Simplest analog, no complex substituents

Key Observations :

  • The methylene bridge in bis-pyrazole analogs introduces conformational rigidity, which may influence binding affinity in target applications .

Physicochemical Properties

Data from analogous compounds provide insights into expected properties:

Melting Points and Stability
  • 1-(Sec-butyl)-3-methyl-1H-pyrazol-5-amine : Reported as a liquid (oil) at room temperature, indicating lower crystallinity due to the sec-butyl group .
  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide : Solid with mp 128–130°C, stabilized by hydrogen bonding and planar acetamide groups .
  • 1-Methyl-1H-pyrazol-3-amine : Low molecular weight (97.11 g/mol) likely results in higher volatility compared to the target compound .

The target compound’s bis-pyrazole framework may elevate melting points compared to mono-pyrazole analogs, though the sec-butyl group could counteract this by reducing crystal packing efficiency.

Spectroscopic Data
  • IR Spectroscopy : Pyrazole amines typically show N-H stretches near 3,200 cm⁻¹ and C=N stretches at ~1,600 cm⁻¹. Acetamide derivatives (e.g., compound 14 in ) exhibit strong C=O stretches at 1,681 cm⁻¹ .
  • NMR : Pyrazole H-4 protons resonate near δ 5.9–6.1 ppm in DMSO-d4. Methyl groups adjacent to nitrogen (e.g., N-CH3) appear as singlets at δ 3.5–3.6 ppm .

Functional and Application Differences

  • Pharmaceutical Potential: Pyrazole analogs with pyridinyl groups (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) are explored as kinase inhibitors, whereas bis-pyrazoles may target dimeric enzymes .
  • Agrochemical Use : sec-butyl-substituted pyrazoles are common in herbicides due to their lipophilicity and stability .

Biological Activity

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H20ClN5
  • Molecular Weight : 269.77 g/mol
  • Structural Features : Contains a pyrazole moiety and a secondary butyl group, which contribute to its biological activity and interaction properties.

Research indicates that this compound may modulate cellular pathways by activating nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. This activation is crucial for cellular metabolism and energy production, suggesting potential therapeutic effects in metabolic disorders.

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives, including this compound. Notably, compounds with similar structural features have shown:

  • Induction of Apoptosis : In vitro assays demonstrated that certain pyrazole derivatives can enhance caspase activity in cancer cell lines such as MDA-MB-231, indicating their potential as apoptosis-inducing agents .
CompoundCell LineConcentration (μM)Effect on Caspase Activity
7dMDA-MB-231101.33 times increase
7hMDA-MB-231101.57 times increase
10cMDA-MB-23110Significant morphological changes

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. For instance, a related study found that certain pyrazole derivatives exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Study 1: Evaluation of Anticancer Properties

In a recent study focusing on the synthesis and evaluation of pyrazole derivatives, researchers found that compounds similar to this compound showed promising results against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of pyrazole derivatives against Pseudomonas syringae and found that some compounds exhibited MIC values lower than standard antibiotics, indicating their potential as novel antimicrobial agents .

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